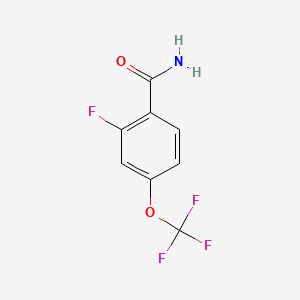
3-(4-BOC-piperazino)-2-chloropyridine
Descripción general
Descripción
“3-(4-BOC-piperazino)-2-chloropyridine” is a chemical compound with the CAS Number: 633283-64-4 . Its IUPAC name is tert-butyl 4- (2-chloro-3-pyridinyl)-1-piperazinecarboxylate . The molecular weight of this compound is 297.78 .
Synthesis Analysis
The synthesis of “3-(4-BOC-piperazino)-2-chloropyridine” involves the reaction of 2-chloro-3-bromopyridine with N-t-butoxycarbonyl piperazine in the presence of sodium t-butoxide, Tris (dibenzylideneacetone) dipalladium (0), and 4,5-bis (diphenylphosphino)-9,9-dimethylxanthene . The reaction is carried out in toluene at 110°C under nitrogen .Molecular Structure Analysis
The molecular structure of “3-(4-BOC-piperazino)-2-chloropyridine” is represented by the linear formula C14H20ClN3O2 . The InChI code for this compound is 1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)11-5-4-6-16-12(11)15/h4-6H,7-10H2,1-3H3 .Physical And Chemical Properties Analysis
The compound “3-(4-BOC-piperazino)-2-chloropyridine” has a molecular weight of 297.78 . It is recommended to be stored in a refrigerated condition .Aplicaciones Científicas De Investigación
Drug Discovery and Development
3-(4-BOC-piperazino)-2-chloropyridine: is a valuable intermediate in the synthesis of piperazine derivatives, which are prominent in drug discovery . Piperazine is the third most common nitrogen heterocycle in pharmaceuticals, found in drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The BOC group (tert-butoxycarbonyl) in particular is a common protecting group used in peptide synthesis, which can be removed under mild acidic conditions without affecting the rest of the molecule’s structure.
Synthesis of Blockbuster Drugs
This compound is instrumental in synthesizing key components of several blockbuster drugs. For instance, piperazine is a core structure in Imatinib (marketed as Gleevec) and Sildenafil (Viagra), where modifications to the piperazine ring can significantly alter the drug’s pharmacological profile .
C–H Functionalization
Recent advances in the C–H functionalization of piperazines have opened new avenues for creating structurally diverse piperazine-containing compounds3-(4-BOC-piperazino)-2-chloropyridine can serve as a substrate for C–H functionalization, leading to the development of novel compounds with potential therapeutic applications .
Pharmacokinetics and Pharmacodynamics
The presence of the piperazine ring improves the pharmacokinetic and pharmacodynamic profiles of drug candidates. It enhances water solubility and bioavailability, making 3-(4-BOC-piperazino)-2-chloropyridine a valuable precursor in designing drugs with better absorption and distribution properties .
Heterocyclic Chemistry Research
In heterocyclic chemistry, 3-(4-BOC-piperazino)-2-chloropyridine is used to study the behavior of nitrogen-containing heterocycles. Its reactivity and interaction with other chemical entities provide insights into the synthesis of more complex heterocyclic compounds .
Photoredox Catalysis
3-(4-BOC-piperazino)-2-chloropyridine: may also find applications in photoredox catalysis, a field that has gained significant attention for its role in sustainable chemistry. Piperazines can participate in electron transfer processes, which are central to photoredox reactions .
Propiedades
IUPAC Name |
tert-butyl 4-(2-chloropyridin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)11-5-4-6-16-12(11)15/h4-6H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDUKAPYVNYSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901164987 | |
| Record name | 1,1-Dimethylethyl 4-(2-chloro-3-pyridinyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
633283-64-4 | |
| Record name | 1,1-Dimethylethyl 4-(2-chloro-3-pyridinyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=633283-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(2-chloro-3-pyridinyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


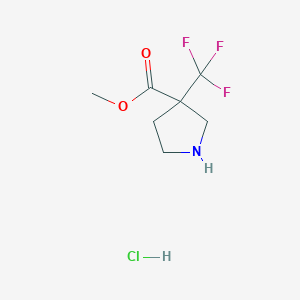



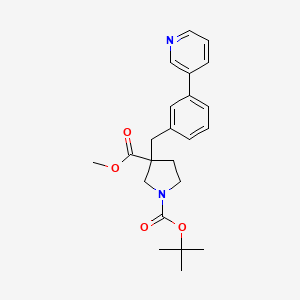

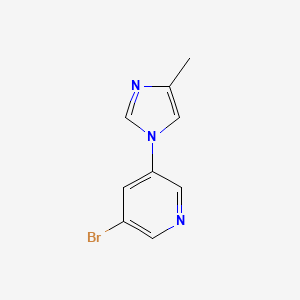
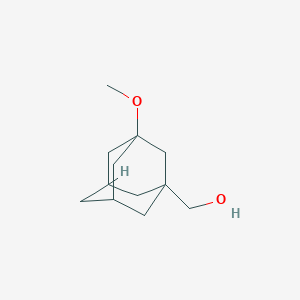
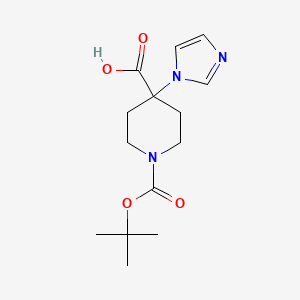
![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)

